

"4-Bromo-1,5-dimethyl-1H-indazole" reactivity profile

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Compound of Interest

Compound Name: **4-Bromo-1,5-dimethyl-1H-indazole**

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An In-depth Technical Guide to the Reactivity Profile of **4-Bromo-1,5-dimethyl-1H-indazole**

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of **4-Bromo-1,5-dimethyl-1H-indazole**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document elucidates the molecule's synthetic accessibility and focuses on the strategic exploitation of its carbon-bromine bond. The core of this guide is an in-depth exploration of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are fundamental to its application. Mechanistic insights, optimization of reaction conditions, and the causality behind experimental choices are discussed. Detailed, field-tested protocols are provided alongside data-rich tables and process diagrams to offer researchers, scientists, and drug development professionals a practical and authoritative resource for leveraging this versatile scaffold in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.^{[1][2]} Its bioisosteric relationship

with indole makes it a compelling scaffold for drug design. Within this class, **4-Bromo-1,5-dimethyl-1H-indazole** (CAS No. 1159511-77-9) has emerged as a particularly valuable synthetic intermediate.^{[3][4][5]}

The strategic placement of a bromine atom at the C4 position provides a reactive handle for sophisticated molecular engineering. This halogen allows for the selective formation of carbon-carbon and carbon-heteroatom bonds through a variety of transition-metal-catalyzed cross-coupling reactions.^[6] The methyl groups at the N1 and C5 positions serve to block unwanted side reactions (such as N-H reactivity) and modulate the electronic properties and solubility of the molecule and its derivatives. This guide will dissect the principal reaction pathways of this molecule, with a primary focus on its utility in palladium-catalyzed transformations.

Caption: Structure of **4-Bromo-1,5-dimethyl-1H-indazole**.

Synthesis and Regioselectivity

The synthesis of **4-Bromo-1,5-dimethyl-1H-indazole** typically begins with a precursor such as 4-Bromo-1H-indazole or 4-bromo-5-methyl-1H-indazole.^{[7][8][9]} The critical step is the N-alkylation of the indazole ring. Direct alkylation of NH-indazoles can often lead to a mixture of N1 and N2 isomers.^[1]

A common synthetic approach involves the deprotonation of the indazole nitrogen with a suitable base (e.g., K_2CO_3 , NaH) followed by reaction with an alkylating agent like iodomethane or dimethyl sulfate.^[7] The choice of solvent (e.g., DMF, acetone) and base can influence the N1/N2 selectivity. DFT calculations and experimental work have shown that factors like chelation effects with certain cations (e.g., Cesium) can strongly favor N1 substitution.^[1] Purification via column chromatography is typically required to isolate the desired **4-Bromo-1,5-dimethyl-1H-indazole** isomer from its N2-substituted counterpart.^[7]

Core Reactivity Profile: The C4-Bromine Bond

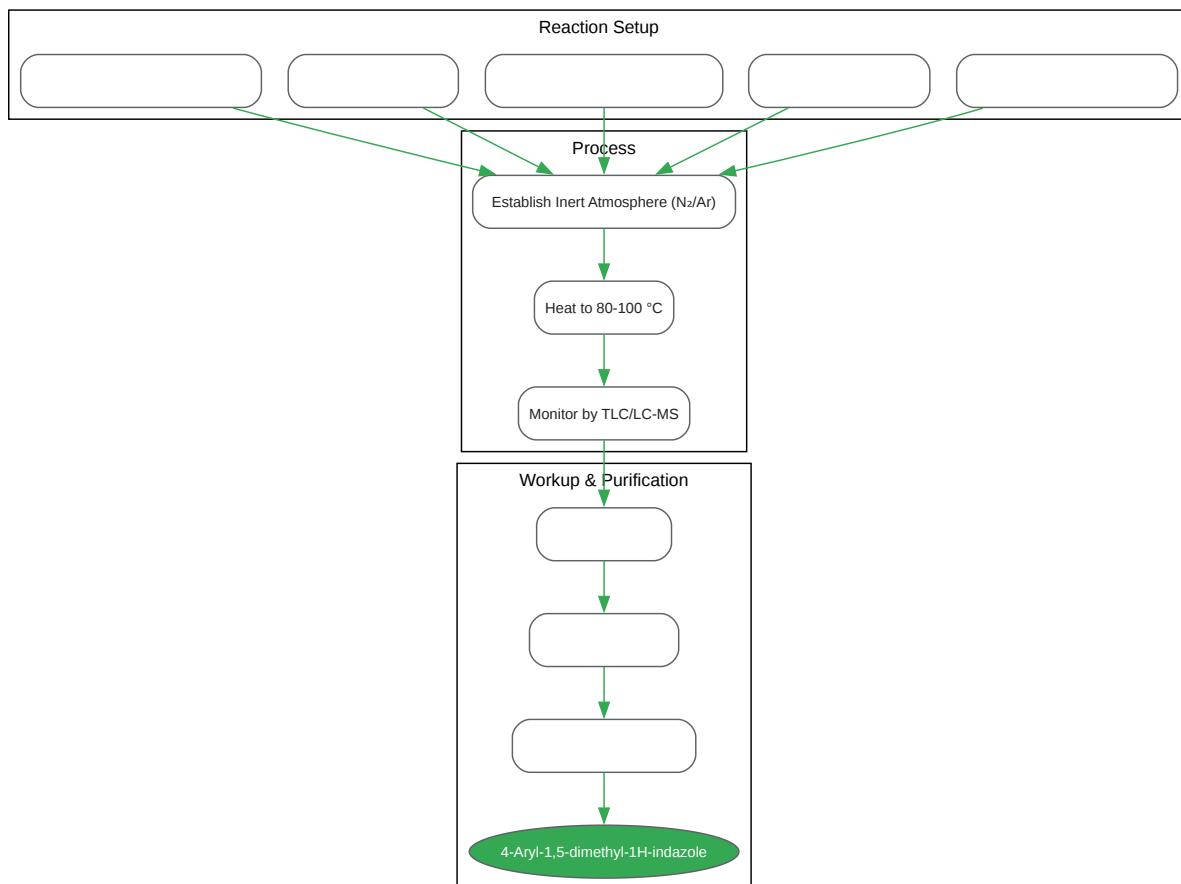
The primary site of reactivity on **4-Bromo-1,5-dimethyl-1H-indazole** is the $\text{C}(\text{sp}^2)\text{-Br}$ bond at the C4 position. This bond is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly palladium(0), initiating a catalytic cycle for cross-coupling. This reactivity is the cornerstone of its utility as a synthetic building block.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, owing to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[\[10\]](#)[\[11\]](#) For **4-Bromo-1,5-dimethyl-1H-indazole**, this reaction enables the introduction of diverse aryl, heteroaryl, or vinyl substituents at the C4 position.

Causality in Experimental Design:

- Catalyst: Palladium complexes are the catalysts of choice. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently employed.[\[11\]](#)[\[12\]](#) The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is particularly effective as its large bite angle and electron-donating properties promote the reductive elimination step and stabilize the palladium center.
- Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[\[11\]](#)[\[13\]](#) The choice of base can be critical; for instance, stronger bases may be needed for less reactive boronic acids.
- Solvent: The reaction is typically run in a mixture of an organic solvent and water, such as dioxane/water, DME/water, or toluene/ethanol/water.[\[10\]](#)[\[11\]](#) The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

Catalyst (mol%)	Ligand	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Pd(dppf)Cl ₂ (5)	-	K ₂ CO ₃ (2.0)	DME	80	2	High	[11]
Pd(PPh ₃) ₄ (cat.)	-	Na ₂ CO ₃ (2.0)	Toluene	80	3	77-82	[12]

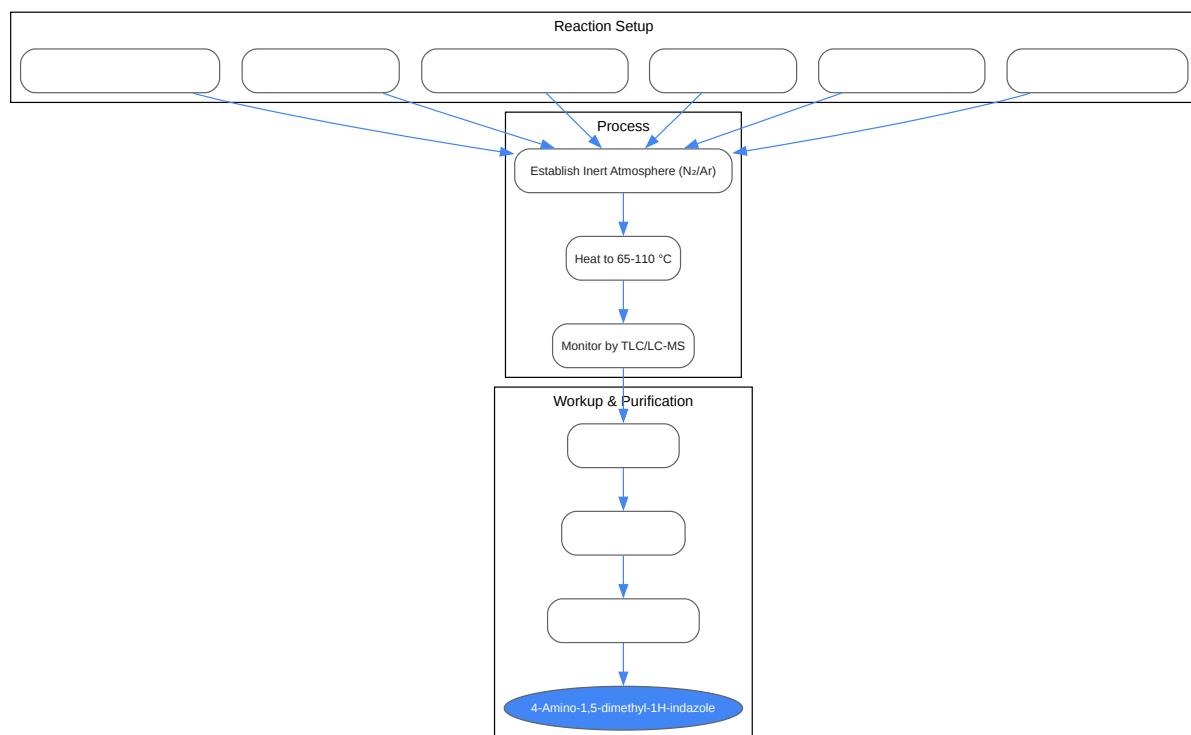
| P1 (XPhos precat) (1.5) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 5-8 | 91-99 | [13] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[14] This reaction couples aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles. For **4-Bromo-1,5-dimethyl-1H-indazole**, it provides a direct route to 4-amino-indazole derivatives, which are key pharmacophores.

Causality in Experimental Design:

- Catalyst System: This reaction is highly dependent on the combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized phosphine ligand.[15][16] The ligands are typically bulky and electron-rich (e.g., RuPhos, BrettPhos, XPhos). This design is critical: the bulkiness promotes the rate-limiting reductive elimination step to form the C-N bond, while the electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.
- Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate.[15][16] The choice of base must be compatible with the functional groups present in the substrates.
- Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.[15]

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Caption: General workflow for a Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoindazoles

Pd							
Precurs or (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Pd ₂ (dba) ₃ (2)	RuPhos (4)	LHMDS (2.4)	THF	65	4	92	[15]
Pd ₂ (dba) ₃ (2)	BrettPhos (4)	LHMDS (2.4)	THF	65	16	85	[15]

| Pd(dba)₂ (cat.) | tBuDavePhos | NaOtBu | Toluene | 110 | 12 | Moderate | [17] |

Sonogashira and Other Couplings

Beyond Suzuki and Buchwald-Hartwig reactions, the C4-bromo bond is amenable to other palladium-catalyzed transformations.

- Sonogashira Coupling: This reaction forms a C-C bond between the indazole and a terminal alkyne, typically using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst (e.g., Cul) and an amine base like triethylamine.[12] This provides access to 4-alkynyl indazole derivatives, which are versatile intermediates for further functionalization.
- Heck Coupling: While less common for this specific substrate compared to Suzuki coupling, the Heck reaction could be used to introduce alkenyl groups at the C4 position.
- Carbonylation: Palladium-catalyzed carbonylation reactions can convert the C-Br bond into a carboxylic acid, ester, or amide functionality, providing another route for diversification.[18]

Application in Synthesis: A Gateway to Kinase Inhibitors

The functionalized indazole core is a hallmark of many potent tyrosine kinase inhibitors used in oncology, such as Axitinib and Pazopanib.[19] The synthetic strategies for these complex

molecules rely heavily on the cross-coupling reactions described above. For instance, the synthesis of Axitinib analogs often involves a key Suzuki or Buchwald-Hartwig coupling step to append a substituted aryl or amino group to the indazole scaffold. The reactivity of **4-Bromo-1,5-dimethyl-1H-indazole** makes it an ideal starting point or intermediate for constructing libraries of such inhibitors for structure-activity relationship (SAR) studies.[20]

Detailed Experimental Protocols

The following protocols are generalized, self-validating methodologies adapted from established literature procedures and serve as a robust starting point for experimentation.[13][15][18]

Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling

- **Vessel Preparation:** To a dry Schlenk tube or microwave vial, add **4-Bromo-1,5-dimethyl-1H-indazole** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 2-16 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 5.2: General Procedure for Buchwald-Hartwig Amination

- Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the strong base (e.g., LHMDS, 2.2 equiv) to a dry Schlenk tube.
- Reagent Addition: Add **4-Bromo-1,5-dimethyl-1H-indazole** (1.0 equiv) and the primary or secondary amine (1.2 equiv).
- Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times.
- Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) via syringe.
- Reaction: Heat the mixture to the target temperature (typically 65-110 °C) with vigorous stirring for 4-24 hours.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH_4Cl . Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

4-Bromo-1,5-dimethyl-1H-indazole is a highly versatile and reactive building block whose value is defined by the strategic reactivity of its C4-bromo bond. Its proficiency in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and flexible platform for the synthesis of complex, functionalized indazole derivatives. The principles and protocols outlined in this guide demonstrate the molecule's capacity to serve as a cornerstone in the construction of novel chemical entities for drug discovery and materials science, empowering researchers to forge critical C-C and C-N bonds with precision and efficiency.

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